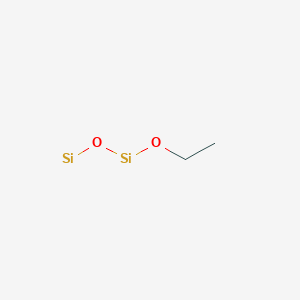
CID 19063382
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxydisiloxane is an organosilicon compound with the chemical formula C4H12O2Si2 It is a member of the ethoxysiloxane family, characterized by the presence of ethoxy groups attached to silicon atoms
准备方法
1-Ethoxydisiloxane can be synthesized through several methods, primarily involving the oxidative condensation of hydrosilanes. One common synthetic route involves the oxidation of triethoxysilane to form triethoxysilanol, followed by the condensation reaction of triethoxysilanol with triethoxysilane . This process typically requires the presence of a catalyst, such as Wilkinson’s catalyst, and specific reaction conditions, including controlled temperature and pressure .
In industrial settings, the production of 1-ethoxydisiloxane often involves large-scale oxidative condensation reactions, utilizing advanced catalytic systems and optimized reaction parameters to achieve high yields and purity .
化学反应分析
1-Ethoxydisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: Reduction reactions can convert 1-ethoxydisiloxane into simpler siloxane derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
作用机制
The mechanism of action of 1-ethoxydisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the ethoxy groups facilitate the formation of siloxane bonds, leading to the creation of complex siloxane structures. The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions, which determine the pathways and products formed .
相似化合物的比较
1-Ethoxydisiloxane can be compared with other similar compounds, such as triethoxysilane, tetraethoxysilane, and hexaethoxydisiloxane. These compounds share similar structural features but differ in the number of ethoxy groups and their reactivity:
Triethoxysilane (HSi(OEt)3): Contains three ethoxy groups and is used as a precursor in the synthesis of various siloxane compounds.
Tetraethoxysilane (Si(OEt)4): Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica and silicate materials.
Hexaethoxydisiloxane (Si2O(OEt)6): Contains six ethoxy groups and is used in the synthesis of hydrogen-rich silyl-arenes.
1-Ethoxydisiloxane is unique due to its specific ethoxy group arrangement and its ability to form diverse siloxane structures through various chemical reactions .
属性
分子式 |
C2H5O2Si2 |
|---|---|
分子量 |
117.23 g/mol |
InChI |
InChI=1S/C2H5O2Si2/c1-2-3-6-4-5/h2H2,1H3 |
InChI 键 |
KOIZPKYUSDUVBW-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si]O[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


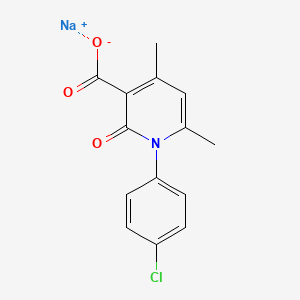

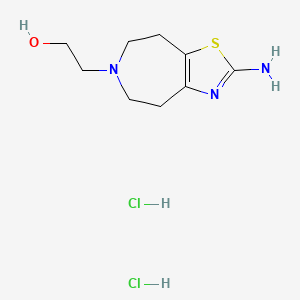
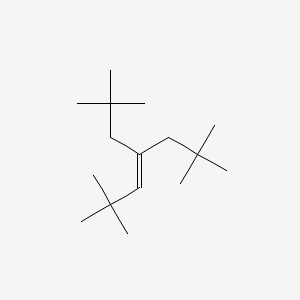
![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
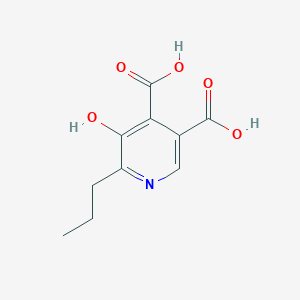
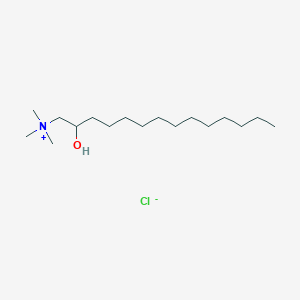
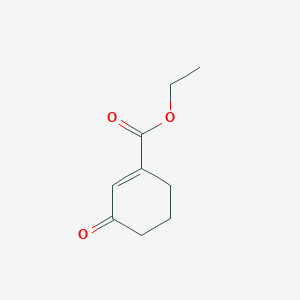
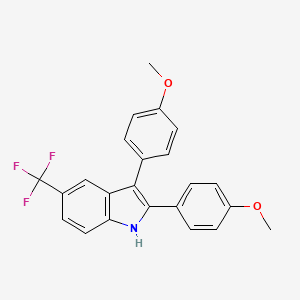
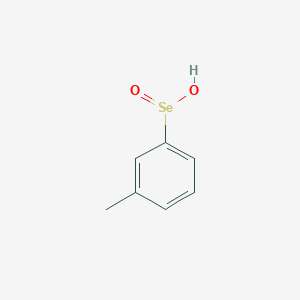
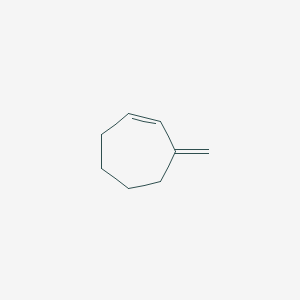
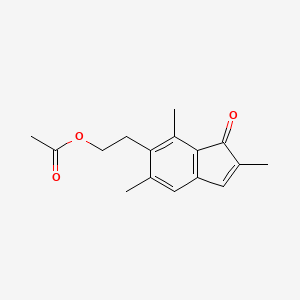

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
